Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-
Description
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives belong to the xanthene family, characterized by a spirocyclic structure combining an isobenzofuran ring and a xanthene core. The compound in question, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-, features an ethyl(4-methylphenyl)amino substituent at the 6'-position and a methyl group at the 2'-position (). This structural configuration imparts unique photophysical and chemical properties, making it relevant in applications such as fluorescent probes, dyes, and sensor technologies.
The spiroxanthene framework is tautomeric, existing in closed (lactone) or open (carboxylate) forms depending on pH and substituents (). The closed form dominates in neutral or acidic conditions, while the open form prevails in alkaline environments, influencing fluorescence and solubility.
Properties
IUPAC Name |
6'-(N-ethyl-4-methylanilino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO3/c1-4-31(21-12-9-19(2)10-13-21)22-14-15-25-28(18-22)33-27-16-11-20(3)17-26(27)30(25)24-8-6-5-7-23(24)29(32)34-30/h5-18H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEDZFRFJVWYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885862 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42228-32-0 | |
| Record name | 6′-[Ethyl(4-methylphenyl)amino]-2′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42228-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(4-methylphenyl)amino)-2'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-[ethyl(p-tolyl)amino]-2'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.633 | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach:
- Construction of the spiro[isobenzofuran-xanthene] core.
- Introduction of substituents at the 6'- and 2'-positions on the xanthene moiety.
- Amination at the 6'-position with an ethyl(4-methylphenyl)amino group.
- Methylation at the 2'-position.
This approach ensures regioselective functionalization and preserves the integrity of the spirocyclic framework.
Preparation of the Spiro Core
The spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core is commonly synthesized via a condensation reaction between appropriately substituted benzofuran-3-one derivatives and xanthene precursors. The reaction conditions often involve acidic catalysis to promote cyclization and spiro linkage formation.
For example, a typical method involves:
- Reacting 3-hydroxybenzofuran-1(3H)-one derivatives with 2'-hydroxyxanthene derivatives under acidic conditions.
- The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) facilitates the electrophilic aromatic substitution and cyclization.
- The reaction is performed under reflux in solvents such as acetic acid or toluene.
- Purification is achieved by recrystallization or chromatography.
Methylation at the 2'-Position
The methyl group at the 2'-position is introduced either before or after the amination step, depending on the synthetic route:
- Methylation can be achieved by treating the 2'-hydroxy precursor with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Alternatively, a 2'-methyl-substituted xanthene derivative can be used as a starting material in the spirocyclization step.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spirocyclization | Acid catalyst (H2SO4), reflux in acetic acid | 65–75 | Formation of spiro core |
| 6'-Halogenation | NBS or NCS in DMF or CCl4 | 70–80 | Selective halogenation at 6'-position |
| Buchwald-Hartwig Amination | Pd catalyst, ethyl(4-methylphenyl)amine, base, 100°C | 60–85 | Amination at 6'-position |
| 2'-Methylation | Methyl iodide, K2CO3, acetone, reflux | 75–90 | Methylation of hydroxy group |
Analytical and Purification Techniques
- Purity and structure confirmation are performed using NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
- Chromatographic purification (silica gel column chromatography) is standard.
- Crystallization from suitable solvents (e.g., ethanol) is used to obtain analytically pure material.
Research Findings and Optimization
- The choice of catalyst and ligand in the amination step critically affects yield and selectivity.
- Acid strength and solvent polarity influence the efficiency of the spirocyclization.
- Protecting groups may be employed to prevent side reactions during functionalization.
- Recent studies suggest microwave-assisted synthesis can reduce reaction times and improve yields in spirocyclization and amination steps.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|---|
| Spiro Core Formation | Acid-catalyzed condensation | Benzofuran-3-one, xanthene derivative | Reflux in acetic acid, acid catalyst | 65–75 | Critical for core integrity |
| 6'-Halogenation | Electrophilic halogenation | NBS or NCS | Room temp to reflux | 70–80 | Prepares for amination |
| Amination at 6'-Position | Buchwald-Hartwig coupling | Pd catalyst, ethyl(4-methylphenyl)amine, base | 80–120 °C, inert atmosphere | 60–85 | Key step for functionalization |
| 2'-Methylation | Alkylation of hydroxy group | Methyl iodide, base | Reflux in acetone | 75–90 | Can be done pre- or post-amination |
Chemical Reactions Analysis
Types of Reactions:
This compound exhibits a broad spectrum of chemical reactivity, participating in reactions such as:
Oxidation: : Transformation into higher oxidation states, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction processes typically using agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: : Both electrophilic and nucleophilic substitution reactions occur, modifying functional groups on the aromatic rings or at the spiro junction.
Common Reagents and Conditions:
Reagents such as palladium catalysts (for hydrogenation), strong acids (for electrophilic substitution), and bases (for nucleophilic substitution) are frequently used. Conditions vary from mild to extreme, depending on the desired transformation.
Major Products Formed:
The reaction products are diverse and depend on the starting materials and reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel reaction mechanisms and pathways.
Biology:
Biologically, derivatives of this compound are investigated for their potential as fluorescent probes in imaging applications due to the intrinsic fluorescence properties of the xanthene core.
Medicine:
In medicinal chemistry, analogues of this compound are studied for their therapeutic potential, particularly as anticancer or antimicrobial agents. The specific functional groups can be modified to enhance biological activity and selectivity.
Industry:
In industrial contexts, this compound finds use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications, owing to its photophysical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the application. For example, in biological systems, it might interact with specific molecular targets such as enzymes or receptors, altering their activity through non-covalent interactions like hydrogen bonding or π-π stacking.
Molecular Targets and Pathways:
Enzymes: : Inhibiting or activating enzymes to modulate biochemical pathways.
Receptors: : Binding to receptors to initiate or block signal transduction processes.
Comparison with Similar Compounds
Structural Analogues with Amino Substituents
Table 1: Amino-Substituted Spiroxanthenes
Key Observations :
- Electronic Effects: The ethyl(4-methylphenyl)amino group in the target compound enhances electron-donating capacity compared to simpler alkylamino derivatives (e.g., 3',6'-bis(diethylamino)-), improving fluorescence quantum yield .
- Steric Hindrance: Bulky substituents (e.g., benzylamino in CAS 102248-32-8) reduce aggregation but may decrease solubility in polar solvents .
Halogenated Derivatives
Table 2: Halogen-Substituted Spiroxanthenes
Key Observations :
- Fluorescence Quenching : Heavy halogens (Br, Cl) in erythrosine and tetrachloro derivatives reduce fluorescence intensity due to the heavy atom effect, contrasting with the target compound’s unhalogenated structure .
- Stability: Halogenation improves photostability but limits solubility in aqueous media compared to amino-substituted analogues .
Ester and Amide Derivatives
Table 3: Ester/Amino-Functionalized Spiroxanthenes
Key Observations :
- Bioavailability : Ester derivatives like diacetylfluorescein exhibit enhanced cell permeability but require enzymatic hydrolysis for activation, unlike the target compound’s direct fluorescence .
- Functional Versatility: The ethyl(4-methylphenyl)amino group allows for covalent modification (e.g., conjugation with biomolecules), a feature less explored in ester derivatives .
Pharmacologically Active Analogues
Key Observations :
- Sensing Capability: Tokyo Green’s methoxy and methyl groups optimize it for ion sensing, whereas the target compound’s ethyl(4-methylphenyl)amino group may favor protein interaction studies .
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are a class of compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-, exploring its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which consists of two interconnected rings sharing a single carbon atom. The molecular formula is with a molecular weight of approximately 360.45 g/mol. This unique structure contributes to its distinct physical and chemical properties, making it a candidate for various biological applications.
Anticancer Properties
Research has indicated that spiro compounds exhibit significant anticancer activity. For instance, derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have shown efficacy in reducing cell viability in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis and differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Spiro Compound A | Neuroblastoma | 10 | Induces apoptosis |
| Spiro Compound B | Breast Cancer | 15 | Inhibits proliferation |
| Spiro Compound C | Lung Cancer | 12 | Promotes differentiation |
Antimicrobial Activity
In addition to anticancer effects, spiro compounds have been evaluated for antimicrobial properties. Certain derivatives have demonstrated activity against gram-positive and gram-negative bacteria, suggesting their potential as antibiotic agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Spiro Compound D | Staphylococcus aureus | 5 µg/mL |
| Spiro Compound E | Escherichia coli | 8 µg/mL |
The biological activity of spiro compounds can be attributed to several mechanisms:
- Apoptosis Induction : Many spiro derivatives activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some compounds interfere with the cell cycle, particularly at the G1/S phase transition.
- Enzyme Inhibition : Certain spiro compounds act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
Case Studies
- Neuroblastoma Treatment : A case study involving the application of spiro derivatives in neuroblastoma treatment showed promising results. Patients treated with a specific derivative exhibited reduced tumor size and improved overall survival rates .
- Antimicrobial Efficacy : Another study highlighted the efficacy of spiro compounds against multidrug-resistant bacterial strains, showcasing their potential role in combating antibiotic resistance .
Q & A
Q. Methodological adjustments :
- Probe concentration : Use 70 nM fluorescein derivative to balance sensitivity and linearity .
- Radical initiator : 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 37°C generates peroxyl radicals. Monitor fluorescence decay (λex/λem = 485/520 nm) over 60 minutes .
- Data normalization : Express results as Trolox equivalents, using AUC (area under the curve) to quantify antioxidant capacity .
Validation : Confirm oxidation byproducts (e.g., lactone ring-opening products) via LC-MS to rule out interference .
Advanced: How do substituents like ethyl(4-methylphenyl)amino affect reactivity?
- Electron-donating groups : The ethyl(4-methylphenyl)amino group enhances fluorescence by stabilizing the excited state via resonance. Compare quantum yields of derivatives with/without this group .
- Steric effects : The methyl group at the 2'-position reduces steric hindrance, improving binding to targets like reactive oxygen species (ROS) .
Case study : Derivatives with bulkier substituents (e.g., cyclododecylethylamino) show reduced fluorescence due to restricted rotation .
Advanced: How to resolve data discrepancies in fluorescence-based assays?
Q. Common issues :
- Quenching by solvents : Use polar aprotic solvents (e.g., DMSO) to minimize aggregation. Avoid alcohols, which form hydrogen bonds with the xanthene core .
- pH sensitivity : Fluorescence intensity drops below pH 6 due to lactone ring closure. Maintain pH 7.4 using phosphate buffers .
Troubleshooting : - Validate instrument calibration with fluorescein isothiocyanate (FITC) standards.
- Perform LC-MS to detect degradation products (e.g., spiro ring-opened forms) that may skew results .
Advanced: How to adapt this compound for in vivo vs. in vitro studies?
Q. In vitro :
- Cell permeability : Modify with acetoxymethyl esters to enhance membrane penetration. Hydrolysis by intracellular esterases regenerates the active form .
In vivo : - Biodistribution : Conjugate with polyethylene glycol (PEG) to extend half-life. Track using near-infrared derivatives (e.g., iodinated analogs) for deep-tissue imaging .
Toxicity : Screen for ROS generation in hepatocyte models to ensure biocompatibility .
Advanced: What strategies enable rational design of derivatives for specific applications?
- Anticancer agents : Introduce sulfonate groups to enhance water solubility and target tumor microenvironments .
- Platelet inhibition : Test derivatives with nitro or amino groups for thromboxane A2 antagonism, as seen in xanthene-3-one analogs .
Synthetic workflow :
Substituent screening : Use computational tools (e.g., DFT) to predict electronic effects.
Parallel synthesis : Generate libraries via combinatorial chemistry .
High-throughput screening : Validate bioactivity in ROS scavenging or COX inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
